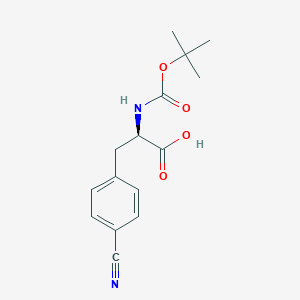
Boc-D-Phe(4-CN)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Boc-4-cyanophenylalanine is a chiral amino acid derivative commonly used in organic synthesis and medicinal chemistry. The compound features a cyanophenyl group attached to the alpha carbon of phenylalanine, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure imparts unique chemical properties, making it valuable in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-4-cyanophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-phenylalanine.
N-Boc Protection: The amino group of ®-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Cyanation: The protected phenylalanine undergoes a cyanation reaction, where the para position of the phenyl ring is substituted with a cyano group. This step can be achieved using reagents like copper(I) cyanide (CuCN) and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-N-Boc-4-cyanophenylalanine may involve optimized reaction conditions to ensure high yield and purity. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing advanced catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Boc-4-cyanophenylalanine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: 4-carboxyphenylalanine.
Reduction: 4-aminophenylalanine.
Deprotection: Free amine derivative of phenylalanine.
Wissenschaftliche Forschungsanwendungen
®-N-Boc-4-cyanophenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins for studying structure-function relationships.
Medicine: Employed in the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-N-Boc-4-cyanophenylalanine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the Boc group provides steric hindrance, enhancing selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-Boc-4-fluorophenylalanine: Similar structure with a fluorine atom instead of a cyano group.
®-N-Boc-4-nitrophenylalanine: Contains a nitro group in place of the cyano group.
®-N-Boc-4-methoxyphenylalanine: Features a methoxy group instead of a cyano group.
Uniqueness
®-N-Boc-4-cyanophenylalanine is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in synthetic pathways where the cyano group can be further transformed.
Eigenschaften
CAS-Nummer |
146727-62-0 |
|---|---|
Molekularformel |
C15H17N2O4- |
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
(2R)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/p-1/t12-/m1/s1 |
InChI-Schlüssel |
RMBLTLXJGNILPG-GFCCVEGCSA-M |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)[O-] |
Synonyme |
146727-62-0; Boc-D-4-Cyanophenylalanine; Boc-D-Phe(4-CN)-OH; (R)-N-BOC-4-CYANOPHENYLALANINE; Boc-4-cyano-D-phenylalanine; (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoicacid; ST50826113; (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoicacid; Boc-D-4-Cyanophe; AC1Q1MTM; AC1MC19I; Boc-p-cyano-D-phenylalanine; 14987_ALDRICH; SCHEMBL3450109; 14987_FLUKA; MolPort-002-344-038; RMBLTLXJGNILPG-GFCCVEGCSA-N; ZINC2567680; ANW-74726; CB-480; AKOS015836561; AM82777; AJ-41453; AK-33325; KB-48228 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















